

Long-term storage conditions for Furfuryl tetrahydropyranyladenine powder

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Compound of Interest

Compound Name: Furfuryl tetrahydropyranyladenine

Cat. No.: B184445

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Technical Support Center: Furfuryl Tetrahydropyranyladenine Powder

This technical support guide provides detailed information on the long-term storage, handling, and stability of **Furfuryl tetrahydropyranyladenine** powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for **Furfuryl tetrahydropyranyladenine** powder?

For optimal long-term stability, **Furfuryl tetrahydropyranyladenine** powder should be stored at -20°C in a tightly sealed container. A closely related compound, Kinetin Riboside, is stable for at least four years under these conditions.^[1] While powders are generally more stable than solutions, it is crucial to keep the product in a dry, low-moisture environment to prevent degradation.^{[2][3]}

Q2: Can I store the powder at a different temperature, such as 4°C or room temperature?

While short-term storage at room temperature is unlikely to cause immediate degradation, for long-term stability, -20°C is strongly recommended. Higher temperatures can increase the rate of chemical degradation and moisture absorption, which can compromise the purity and activity

of the compound. For other powdered biochemicals, storage at 2-8°C is sometimes acceptable, but freezing is generally preferred for long-term preservation.[4]

Q3: Is **Furfuryl tetrahydropyranyladenine** powder sensitive to light?

While specific photostability data for this compound is not readily available, it is a standard best practice to protect all chemical reagents from prolonged exposure to light. Store the powder in an opaque container or in a dark location, such as a freezer, to minimize the potential for photodegradation.

Q4: How should I handle the powder upon receipt and during use?

Handle the powder in a clean, dry environment. Use clean spatulas and weighing instruments. Avoid inhaling the powder by working in a well-ventilated area or under a chemical fume hood. [5] After use, ensure the container is tightly sealed to prevent moisture ingress.

Q5: The powder has formed clumps. Is it still usable?

Clumping can indicate moisture absorption. While the compound may still be viable, it is a sign of improper storage. It is recommended to test the purity of the compound before use in critical experiments. To prevent clumping, store the powder with a desiccant.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Reduced biological activity in experiments	Degradation of the compound due to improper storage (temperature, moisture, light).	1. Verify that the powder has been stored at -20°C in a tightly sealed, opaque container. 2. Perform a purity check using HPLC (see Experimental Protocols). 3. If purity is compromised, use a fresh batch of the compound.
Powder appears discolored or has an unusual odor	Chemical degradation or contamination.	1. Do not use the powder. 2. Dispose of the powder according to your institution's safety guidelines. 3. Order a new batch of the compound.
Difficulty dissolving the powder	The powder may have absorbed moisture and degraded, or an inappropriate solvent is being used.	1. Ensure the correct solvent is being used. Cytokinins often require a small amount of dilute acid or base to dissolve before dilution in the final solvent. ^[2] 2. If solubility issues persist with the correct solvent, this may indicate degradation. Consider performing a purity check.

Quantitative Storage Data

The following table summarizes the recommended storage conditions based on data for the closely related compound, Kinetin Riboside, and general principles for cytokinin stability.

Parameter	Recommended Condition	Rationale
Temperature	-20°C	Ensures long-term stability (≥ 4 years for Kinetin Riboside).[1]
Humidity	Low (use of desiccant recommended)	Powders stored in dry conditions are more stable.[2][3]
Light	Protect from light (store in an opaque container or dark location)	General best practice to prevent photodegradation.
Container	Tightly sealed	Prevents moisture and air from degrading the compound.

Experimental Protocols

Protocol 1: Reconstitution of **Furfuryl Tetrahydropyranyladenine** Powder

- Bring the sealed container of **Furfuryl tetrahydropyranyladenine** powder to room temperature before opening to prevent condensation.
- Weigh the desired amount of powder in a sterile, clean container.
- To aid in dissolution, add a small volume of a suitable solvent. For many cytokinins, a few drops of dilute HCl or NaOH are used to dissolve the powder before bringing it to the final volume with the desired solvent (e.g., water, DMSO, or ethanol).[2]
- Vortex or sonicate briefly until the powder is completely dissolved.
- Bring the solution to the final desired concentration with the appropriate solvent.
- Sterile filter the solution if it is for use in cell culture.

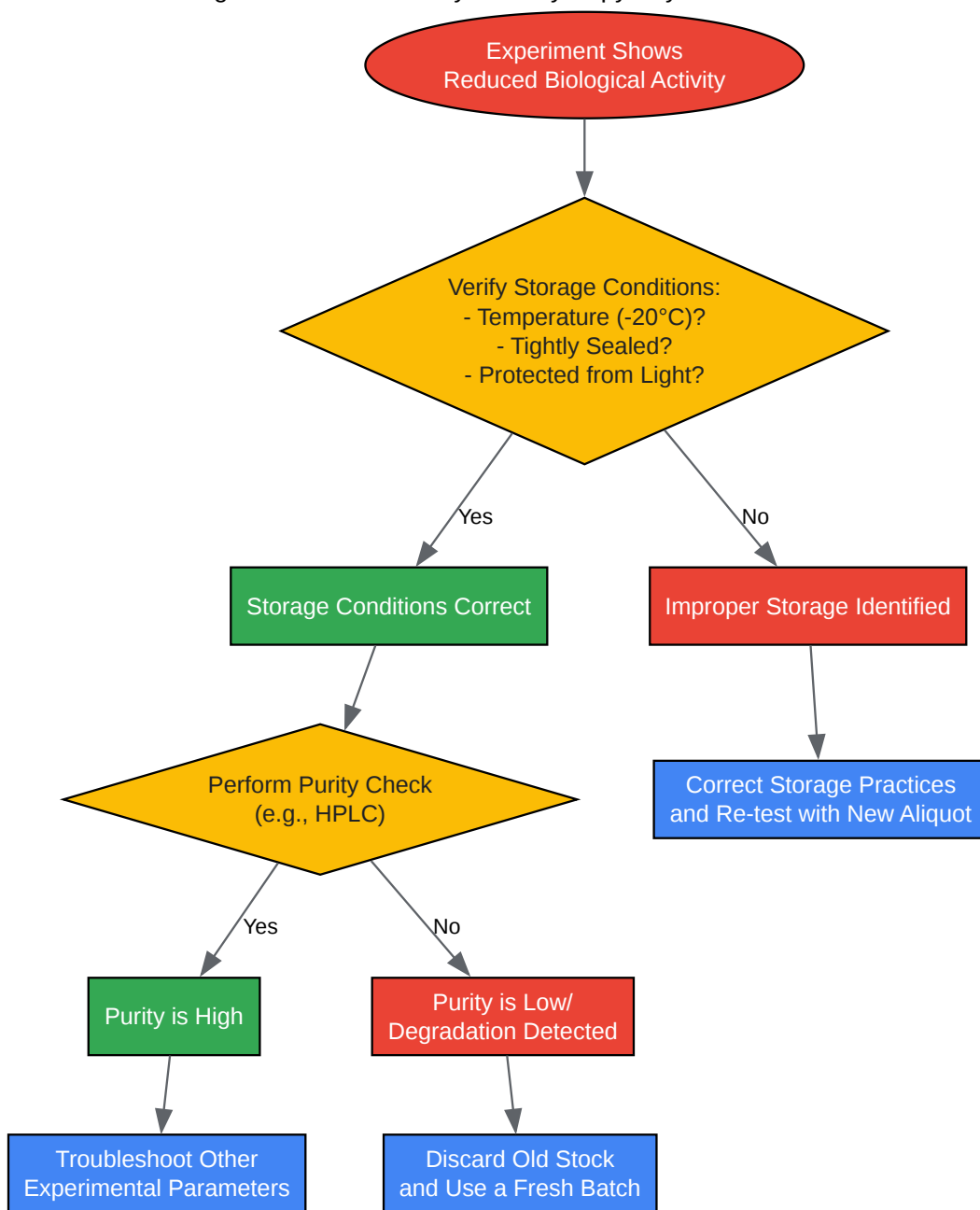
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of a cytokinin-like compound. The exact conditions may need to be optimized for **Furfuryl tetrahydropyranyladenine**.

- **Standard Preparation:** Prepare a stock solution of high-purity **Furfuryl tetrahydropyranyladenine** at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a standard curve.
- **Sample Preparation:** Prepare a solution of the stored powder at the same concentration as the stock solution.
- **HPLC Conditions (example):**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - **Mobile Phase:** A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector at a wavelength determined by the UV absorbance maximum of the compound (a scan can be run to determine this).
 - **Injection Volume:** 10-20 μ L.
- **Analysis:**
 - Inject the standards to generate a standard curve.
 - Inject the sample solution.
 - Compare the retention time of the major peak in the sample to the standard.
 - Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks. The presence of significant additional peaks suggests degradation.

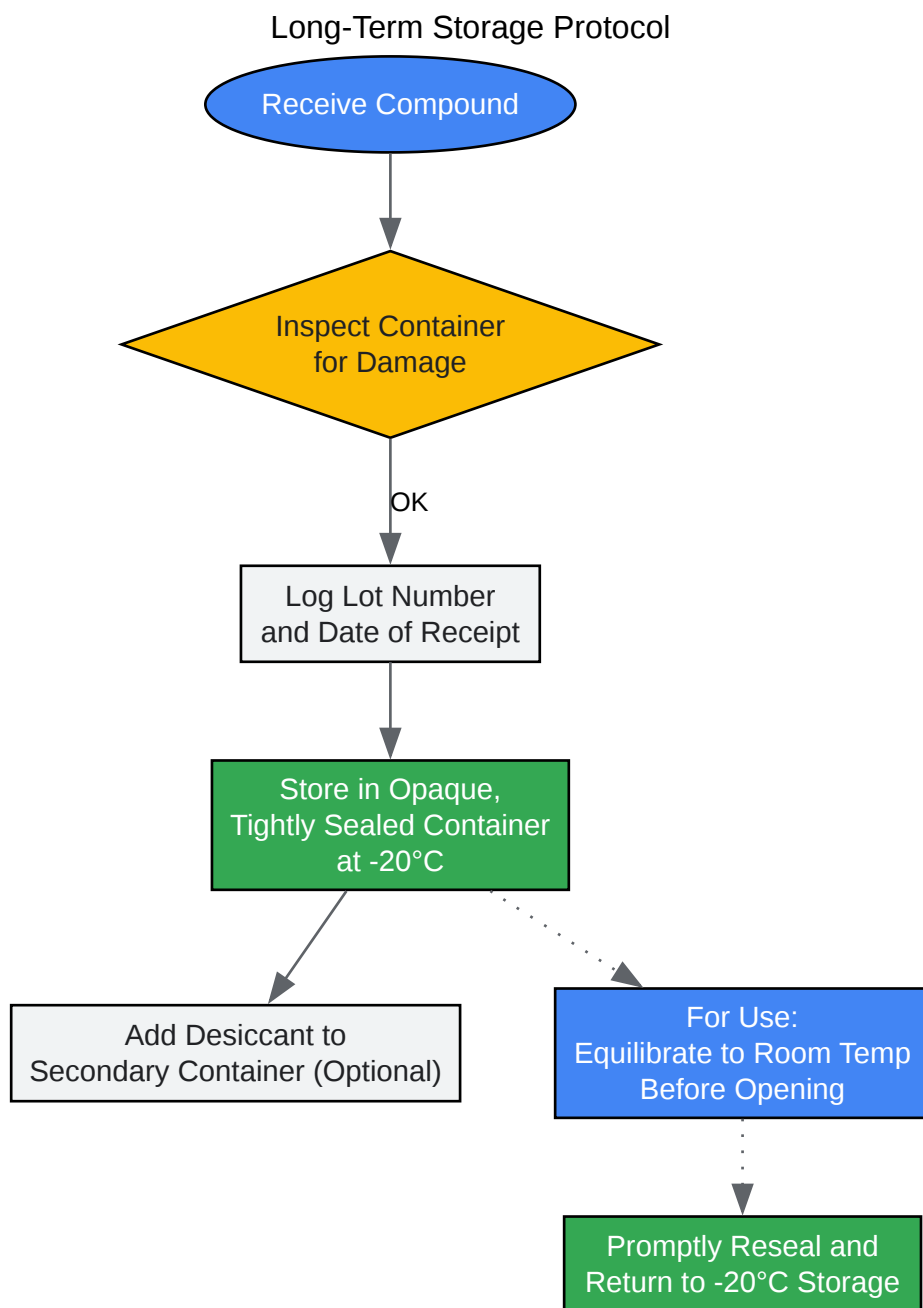
Visualizations

Troubleshooting Workflow for Furfuryl Tetrahydropyranyladenine Powder Issues



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Caption: Troubleshooting workflow for reduced biological activity.



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Caption: Recommended protocol for long-term powder storage.

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